3-(4-CHLOROBENZENESULFONYL)ANILINE
Description
Structure
3D Structure
Properties
CAS No. |
23929-35-3 |
|---|---|
Molecular Formula |
C12H10ClNO2S |
Molecular Weight |
267.73 g/mol |
IUPAC Name |
3-(4-chlorophenyl)sulfonylaniline |
InChI |
InChI=1S/C12H10ClNO2S/c13-9-4-6-11(7-5-9)17(15,16)12-3-1-2-10(14)8-12/h1-8H,14H2 |
InChI Key |
JRPXEHHMKHOQGC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)C2=CC=C(C=C2)Cl)N |
Origin of Product |
United States |
Synthetic Methodologies for 3 4 Chlorobenzenesulfonyl Aniline
Retrosynthetic Analysis and Synthetic Strategy Development
Retrosynthetic analysis is a problem-solving technique used to plan organic syntheses. wikipedia.orgicj-e.org It involves breaking down a target molecule into simpler, commercially available precursor structures. wikipedia.org This process is repeated until feasible starting materials are identified, thus outlining a potential synthetic route. wikipedia.orgicj-e.org
For 3-(4-chlorobenzenesulfonyl)aniline, the most logical retrosynthetic disconnection is at the sulfonamide bond (C-N). This bond is typically formed in the forward synthesis. This disconnection yields two primary synthons: a 3-aminophenyl synthon and a 4-chlorobenzenesulfonyl synthon.
The corresponding synthetic equivalents for these synthons are 3-aminoaniline (m-phenylenediamine) and 4-chlorobenzenesulfonyl chloride. The primary synthetic strategy, therefore, involves the reaction of these two precursors.
Direct Sulfonylation Approaches to N-Arylsulfonamides
Direct sulfonylation is a common and effective method for the formation of N-arylsulfonamides.
The synthesis of this compound is classically achieved through the nucleophilic acyl substitution reaction between 3-aminobenzenesulfonamide (B1265440) and 4-chlorobenzenesulfonyl chloride. masterorganicchemistry.comkhanacademy.orglibretexts.org In this reaction, the amino group of the aniline (B41778) derivative acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. khanacademy.orgyoutube.com This reaction is a cornerstone of sulfonamide synthesis. ua.es The general mechanism for nucleophilic acyl substitution proceeds through an addition-elimination pathway, resulting in the formation of a stable sulfonamide bond. masterorganicchemistry.comkhanacademy.orgyoutube.com
The reactivity of the starting materials plays a crucial role. The presence of the electron-withdrawing sulfonyl group in 4-chlorobenzenesulfonyl chloride makes the sulfur atom highly electrophilic and susceptible to nucleophilic attack. libretexts.org
Optimizing reaction conditions is critical for maximizing the yield and purity of the desired product. Key parameters that are often investigated include the choice of solvent, temperature, and the presence of a base.
In many traditional syntheses of sulfonamides, a base such as pyridine (B92270) or triethylamine (B128534) is used to neutralize the hydrochloric acid (HCl) generated during the reaction. researchgate.net The removal of HCl drives the reaction towards completion. Solvents commonly employed include dichloromethane, acetonitrile, and tetrahydrofuran. google.com
Recent advancements have explored more environmentally friendly conditions. For instance, conducting the synthesis in water can be a facile and benign approach, often omitting the need for organic bases and simplifying product isolation to mere filtration after acidification. capes.gov.brrsc.org Research has also shown that iron(II) chloride (FeCl₂) can serve as an effective catalyst in dimethyl sulfoxide (B87167) (DMSO) as a solvent for the synthesis of N-arylsulfonamides from nitroarenes and sodium arylsulfinates under mild conditions. organic-chemistry.org
Table 1: Optimization of Reaction Conditions for Sulfonamide Synthesis
| Catalyst | Solvent | Reductant | Yield | Reference |
| FeCl₂ | DMSO | NaHSO₃ | Good to Excellent | organic-chemistry.org |
This table summarizes findings from a study on iron-catalyzed N-arylsulfonamide formation.
Advanced and Sustainable Synthetic Pathways
In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methods.
Deep eutectic solvents (DESs) have emerged as green and sustainable alternatives to traditional organic solvents. nih.govresearchgate.net These solvents are typically composed of a mixture of a hydrogen-bond donor and a hydrogen-bond acceptor, resulting in a significant depression of the melting point. ua.es
A sustainable and scalable protocol for synthesizing sulfonamides has been developed using choline (B1196258) chloride (ChCl)-based DESs, such as ChCl/glycerol and ChCl/urea. uniba.itnih.gov These reactions can achieve high yields (up to 97%) at room temperature under aerobic conditions. uniba.itnih.gov The use of DESs offers several advantages, including biodegradability, low cost, and reusability, which contribute to a more environmentally friendly process. ua.esuniba.itnih.gov The eco-friendliness of this method has been validated by metrics like the E-factor and the EcoScale. nih.gov
Table 2: Sulfonamide Synthesis in Deep Eutectic Solvents
| Deep Eutectic Solvent | Reaction Time | Yield | Reference |
| ChCl/Glycerol (1:2 mol/mol) | 2-12 h | Up to 97% | uniba.itnih.gov |
| ChCl/Urea (1:2 mol/mol) | 2-12 h | Up to 97% | uniba.itnih.gov |
This table highlights the efficiency of sulfonamide synthesis in different DES systems.
Catalytic methods offer a promising avenue for efficient and selective sulfonamide synthesis. Nanocatalysts, in particular, have garnered significant attention due to their high surface area and unique catalytic properties. researchgate.net
Magnetic nanocatalysts, such as CuFe₂O₄@SiO₂, have been successfully employed for the synthesis of sulfonamide derivatives. biolmolchem.com These catalysts are not only efficient but also easily separable and recyclable, adding to the sustainability of the process. biolmolchem.com Another notable example is the use of nano-Ru/Fe₃O₄ for the direct coupling of alcohols and sulfonamides, which proceeds through a domino dehydrogenation-condensation-hydrogenation sequence. nih.gov
Furthermore, copper-catalyzed methods have been developed for the arylation of sulfonamides, offering high yields and simple workup procedures in aqueous media without the need for ligands. organic-chemistry.org These catalytic approaches represent a significant step forward in the synthesis of sulfonamides, providing efficient and environmentally benign alternatives to traditional methods.
Considerations for Scalability and Process Efficiency in Academic Synthesis
The synthesis of diaryl sulfones like this compound in an academic research environment presents unique challenges when transitioning from small-scale syntheses to larger, gram-scale productions. Key considerations for scalability and process efficiency revolve around reaction conditions, safety, and the accessibility of starting materials.
Traditional methods for creating the sulfonyl-aryl bond often require harsh conditions, which can be difficult and hazardous to manage on a larger scale. However, modern organic chemistry has seen the development of more efficient and scalable methods. For instance, metal-free coupling reactions using sulfonyl hydrazines and diaryliodonium salts have been shown to be effective for producing diaryl sulfones on a gram scale. rsc.org These methods offer high selectivity and proceed under milder conditions, which enhances their safety profile and operational simplicity for academic labs.
Another advancement is the use of heterogeneous catalysts, such as carbon-supported copper nanoparticles, which can promote the reaction between arylboronic acids and arylsulfonyl hydrazides at room temperature. rsc.org The use of heterogeneous catalysts simplifies product purification as the catalyst can be easily filtered off, a significant advantage for process efficiency.
Furthermore, diversity-oriented synthesis approaches have been developed that allow for the construction of various diaryl sulfones from common intermediates. researchgate.net These strategies are particularly valuable in an academic setting where the exploration of structure-activity relationships may require the synthesis of a library of related compounds. The development of one-pot procedures, where multiple reaction steps are carried out in the same vessel, also contributes to process efficiency by reducing the number of workup and purification steps. researchgate.net
While specific scalable syntheses for this compound are not extensively detailed in academic literature, the principles from these advanced diaryl sulfone synthetic methods can be applied. The electrochemical synthesis of related structures like 4-chloro-2-(phenylsulfonyl)aniline also points towards new, potentially more efficient routes that could be adapted for the target molecule. rsc.org The focus on milder reaction conditions, catalyst recyclability, and atom economy in these modern methods directly addresses the core challenges of scaling up syntheses in an academic environment. nih.gov
Preparation of Key Precursors: 4-Chlorobenzenesulfonyl Chloride
The synthesis of this compound is contingent on the availability of its key precursor, 4-chlorobenzenesulfonyl chloride. This section outlines the primary methods for its preparation.
Chlorosulfonation of Chlorobenzene (B131634)
The most direct and widely used industrial method for the preparation of 4-chlorobenzenesulfonyl chloride is the electrophilic aromatic substitution of chlorobenzene with chlorosulfonic acid. rsc.orgrsc.orgacs.org In this reaction, chlorobenzene is treated with an excess of chlorosulfonic acid. rsc.org The reaction is typically performed at a controlled temperature, often starting at a lower temperature and then gently heating to complete the reaction. rsc.orgacs.org
The process involves the careful addition of chlorobenzene to chlorosulfonic acid, followed by a period of stirring to ensure complete reaction. researchgate.net Upon completion, the reaction mixture is quenched by pouring it onto ice, which precipitates the product. rsc.org A significant byproduct of this reaction is 4,4'-dichlorodiphenyl sulfone, the formation of which can be influenced by the reaction conditions, including the molar ratio of the reactants. rsc.org Using a halogenated aliphatic hydrocarbon as a solvent in the presence of an alkali metal salt can improve the yield and purity of the desired product. rsc.orgacs.org
Table 1: Reaction Conditions for Chlorosulfonation of Chlorobenzene
| Reactants | Molar Ratio (Chlorobenzene:Chlorosulfonic Acid) | Temperature (°C) | Yield (%) | Reference |
| Chlorobenzene, Chlorosulfonic Acid | 1:3 | Not specified | 72-73 | rsc.org |
| Chlorobenzene, Chlorosulfonic Acid | 1:8 | Not specified | 80 | rsc.org |
| Chlorobenzene, Chlorosulfonic Acid | Not specified | 35, then 80 | 81 | rsc.org |
| Chlorobenzene, Chlorosulfonic Acid | 1:1.05 | 70 | 94.4 (as dry material) | researchgate.net |
Diazotization and Sandmeyer-Type Reactions for Sulfonyl Chloride Synthesis from Anilines
An alternative to the direct chlorosulfonation of chlorobenzene is the synthesis of sulfonyl chlorides from the corresponding anilines via a Sandmeyer-type reaction. nih.govnih.govresearchgate.net This method involves three main steps: the diazotization of an aromatic amine, followed by a reaction with sulfur dioxide, and finally, treatment with a chlorine source.
In a typical procedure, the aniline is first converted to its corresponding diazonium salt by treatment with a nitrite (B80452) source, such as sodium nitrite, in the presence of a strong acid like hydrochloric acid at low temperatures. nih.gov The resulting diazonium salt is then reacted with sulfur dioxide in the presence of a copper(I) or copper(II) catalyst to form the sulfonyl chloride. nih.gov
Recent advancements in this area have focused on improving the safety and efficiency of this process. For example, stable and solid sulfur dioxide surrogates, such as 1,4-bis(aza-2,2,6,6-tetramethyl-1-oxopiperidin-4-yl)diazene-1,2-diium-1,2-diolate (DABSO), have been developed to avoid the handling of gaseous SO2. rsc.orgnih.gov These newer protocols often allow for a one-pot synthesis where the diazonium salt is generated in situ and immediately consumed, which is inherently safer and more scalable. rsc.orgnih.gov This approach is particularly useful for a wide range of anilines, including those with various electronic properties. rsc.orgnih.gov
Table 2: Modern Sandmeyer-Type Chlorosulfonylation
| Amine Source | SO2 Source | Catalyst | Key Features | Reference |
| Feedstock Anilines | DABSO (SO2 surrogate) | Cu Catalyst | In situ generation of diazonium salt, scalable to 20g. | rsc.orgnih.gov |
| Arenediazonium Salts | K2S2O5 | Copper-free | Mild and efficient for diverse arenesulfonyl fluorides. | nih.gov |
| Arenediazonium Salts | SO2 in glacial acetic acid | CuCl or CuCl2 | Improved yields over aqueous systems. | nih.gov |
Alternative Synthetic Routes from 4-Chlorobenzenesulfonic Acid
4-Chlorobenzenesulfonyl chloride can also be prepared from 4-chlorobenzenesulfonic acid or its salts. acs.org This method is particularly useful if the sulfonic acid is a more readily available starting material. The conversion of the sulfonic acid to the sulfonyl chloride is typically achieved by treatment with a chlorinating agent.
Common reagents for this transformation include phosphorus pentachloride (PCl5) or phosphorus oxychloride (POCl3). When using the sodium salt of 4-chlorobenzenesulfonic acid, the reaction with phosphorus oxychloride proceeds under heating to yield the desired sulfonyl chloride. Another approach involves reacting the sodium salt of 4-chlorobenzenesulfonic acid with chlorosulfonic acid, often in a solvent like chloroform, which can lead to high yields of the product. acs.org The choice of reagent and reaction conditions can be optimized to ensure high conversion and purity of the final product.
Reaction Chemistry and Chemical Transformations of 3 4 Chlorobenzenesulfonyl Aniline
Reactivity of the Sulfonamide Moiety
N-Alkylation and N-Acylation Reactions
The nitrogen atom of the sulfonamide group in 3-(4-chlorobenzenesulfonyl)aniline can undergo N-alkylation and N-acylation reactions. These reactions involve the replacement of the hydrogen atom on the nitrogen with an alkyl or acyl group, respectively.
N-Alkylation: This process typically involves reacting the sulfonamide with an alkyl halide in the presence of a base. The base deprotonates the sulfonamide nitrogen, forming a more nucleophilic anion that then attacks the alkyl halide. Various catalysts, including those based on manganese, iron, and cobalt, have been developed to facilitate the N-alkylation of anilines and their derivatives with alcohols, offering sustainable and efficient synthetic routes. nih.govresearchgate.netrsc.org For instance, manganese pincer complexes have been shown to effectively catalyze the selective N-alkylation of anilines with a broad range of alcohols under mild conditions. nih.gov
N-Acylation: Acylation of the sulfonamide nitrogen can be achieved using acylating agents such as acid chlorides or anhydrides. N-acylbenzotriazoles have also been demonstrated as effective reagents for the N-acylation of sulfonamides, providing high yields under basic conditions. researchgate.net These reactions lead to the formation of N-acylsulfonamides, which are important intermediates in organic synthesis.
Formation of Sulfonylureas or Related Compounds
While direct conversion of this compound to a sulfonylurea is not a standard reaction, related starting materials can be utilized. The synthesis of sulfonylureas typically involves the reaction of a sulfonamide with an isocyanate.
Reactions Involving the Aniline (B41778) Functional Group
The amino group (-NH₂) of the aniline moiety is a primary site for various chemical transformations, significantly influencing the molecule's reactivity in electrophilic aromatic substitution reactions. libretexts.org
The amino group is a strong activating group and an ortho-, para-director in electrophilic aromatic substitution reactions. libretexts.orgscienceinfo.com This is due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the benzene (B151609) ring, increasing the electron density at the ortho and para positions. chemistrysteps.com
Common reactions involving the aniline functional group include:
Alkylation: The amino group can be alkylated with alkyl halides to form secondary and tertiary amines. scienceinfo.com
Acylation: Reaction with acid chlorides or anhydrides yields the corresponding amides. This is often done to protect the amino group and to control its activating effect in subsequent reactions. libretexts.orgfoodb.ca
Diazotization: Treatment of the aniline with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures leads to the formation of a diazonium salt. noaa.gov These salts are versatile intermediates that can be converted into a wide variety of functional groups.
Halogenation: Due to the high reactivity of the aniline ring, direct halogenation often leads to multiple substitutions. libretexts.org To achieve monosubstitution, the activating effect of the amino group is typically moderated by converting it to an amide first. chemistrysteps.com
Reactions on the Chlorobenzene (B131634) Aromatic Ring
The chlorobenzene ring in this compound is generally less reactive towards electrophilic substitution than the aniline ring. The chlorine atom is an ortho-, para-directing group but is also deactivating due to its electron-withdrawing inductive effect. quora.combrainly.in
Nucleophilic aromatic substitution (SNAr) on the chlorobenzene ring is possible but typically requires harsh reaction conditions or the presence of strong electron-withdrawing groups on the ring. libretexts.orgmsu.edu The reaction of chlorobenzene with ammonia to produce aniline, for example, requires a copper catalyst and high pressure. chempedia.info The rate of nucleophilic substitution is significantly enhanced by the presence of electron-withdrawing groups, such as nitro groups, at the ortho and para positions to the chlorine atom. libretexts.orgmsu.edu
Derivatization Strategies for Novel Compound Synthesis Utilizing the Compound as a Building Block
The trifunctional nature of this compound makes it a versatile building block for the synthesis of more complex molecules. futurity.orgumich.edu Its distinct reactive sites allow for selective modifications, leading to a wide array of derivatives.
Incorporation into Complex Heterocyclic Systems (e.g., Quinolines, Indolines, Triazoles, Thiazoles)
The primary amino group of this compound is the key functional handle for its integration into various heterocyclic systems.
Quinolines: The synthesis of quinolines often involves the condensation of anilines with α,β-unsaturated carbonyl compounds (Combes synthesis), β-ketoesters (Knoevenagel-Combes synthesis), or glycerol (Skraup synthesis). In principle, this compound could serve as the aniline component in these classical reactions. For instance, reaction with a suitable 1,3-dicarbonyl compound under acidic conditions would be expected to yield a quinoline ring bearing the 4-chlorobenzenesulfonylphenyl substituent. The electronic nature of the substituent would likely influence the regioselectivity and rate of the cyclization step.
Indolines: Indoline synthesis can be achieved through various methods, including the cyclization of N-allyl anilines or the reduction of indoles. While direct synthesis from this compound is not immediately apparent without further functionalization, it could be incorporated into an indole precursor that is subsequently reduced.
Triazoles: The formation of 1,2,3-triazoles is famously achieved via the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne. The amino group of this compound could be converted to an azide functionality through diazotization followed by treatment with sodium azide. The resulting aryl azide could then be reacted with a variety of alkynes to produce the corresponding 1,2,3-triazole derivatives.
Thiazoles: The Hantzsch thiazole synthesis, a cornerstone in the construction of this heterocycle, involves the reaction of a thioamide with an α-haloketone. To incorporate this compound into a thiazole ring via this method, it would first need to be converted into a thioamide. This could be achieved by reacting the aniline with a thiocarbonyl transfer reagent. The resulting thioamide could then undergo condensation with an appropriate α-haloketone.
Formation of Formamidines and Other Nitrogen-Containing Scaffolds
The nucleophilic character of the amino group in this compound makes it a suitable candidate for the synthesis of formamidines and other nitrogen-rich structures.
Formamidines: Formamidines are characterized by the N=CH-N functional group and can be synthesized by the condensation of a primary amine with an orthoformate or a formamide acetal. The reaction of this compound with a reagent such as triethyl orthoformate, typically in the presence of an acid catalyst, would be expected to yield the corresponding N,N'-disubstituted formamidine after reaction with a second equivalent of the aniline, or a mixed formamidine if another amine is introduced. Alternatively, reaction with dimethylformamide dimethyl acetal (DMF-DMA) would provide the corresponding N,N-dimethylformamidine derivative.
The table below summarizes the potential transformations and the key reagents that could be employed to synthesize these scaffolds from this compound, based on established synthetic methodologies.
| Target Scaffold | Key Transformation | Potential Reagents |
| Quinolines | Condensation/Cyclization | β-Diketones, α,β-Unsaturated Ketones |
| Indolines | Cyclization of functionalized aniline | (Requires prior N-functionalization) |
| 1,2,3-Triazoles | Diazotization and Azidation, followed by Cycloaddition | NaNO₂/HCl, NaN₃, Alkynes |
| Thiazoles | Conversion to Thioamide, followed by Cyclization | Lawesson's Reagent, α-Haloketones |
| Formamidines | Condensation | Triethyl Orthoformate, DMF-DMA |
It is important to reiterate that these proposed synthetic routes are based on general chemical principles and the known reactivity of anilines. The actual experimental conditions and outcomes for these reactions with this compound would require specific laboratory investigation.
Theoretical and Computational Investigations of 3 4 Chlorobenzenesulfonyl Aniline
Quantum Chemical Calculations for Electronic Structure and Molecular Orbital Analysis
Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. For 3-(4-CHLOROBENZENESULFONYL)ANILINE, methods like Hartree-Fock (HF) or post-Hartree-Fock methods would be employed to solve the electronic Schrödinger equation. These calculations would yield valuable information about the electronic structure, including the energies and shapes of the molecular orbitals.
A key aspect of this analysis would be the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests a more reactive molecule. The spatial distribution of the HOMO would likely be concentrated on the electron-rich aniline (B41778) ring, particularly the amino group, indicating its role as an electron donor. Conversely, the LUMO would be expected to be located on the electron-withdrawing chlorobenzenesulfonyl group, highlighting its capacity as an electron acceptor.
Table 1: Hypothetical Molecular Orbital Analysis Data for this compound
| Parameter | Hypothetical Value | Significance |
| HOMO Energy | -6.5 eV | Indicates the energy of the highest energy electrons available for donation. |
| LUMO Energy | -1.2 eV | Represents the energy of the lowest energy orbital available to accept electrons. |
| HOMO-LUMO Gap | 5.3 eV | Correlates with the molecule's chemical stability and reactivity. |
Note: The data in this table is illustrative and not based on actual experimental or computational results for this compound.
Density Functional Theory (DFT) Studies on Molecular Geometry, Conformation, and Energetics
Density Functional Theory (DFT) is a widely used computational method that offers a good balance between accuracy and computational cost for studying molecular systems. A DFT study of this compound would begin with a geometry optimization to determine the most stable three-dimensional arrangement of its atoms. This involves finding the minimum energy structure on the potential energy surface.
Table 2: Hypothetical Optimized Geometrical Parameters for this compound from a DFT Study
| Parameter | Hypothetical Value |
| C-S Bond Length (Sulfonyl-Aniline) | 1.78 Å |
| S-N Bond Length | 1.65 Å |
| C-Cl Bond Length | 1.75 Å |
| Dihedral Angle (Phenyl-S-N-Phenyl) | 75° |
Note: The data in this table is illustrative and not based on actual experimental or computational results for this compound.
Molecular Dynamics Simulations for Conformational Landscapes and Dynamic Behavior
Molecular dynamics (MD) simulations would provide a powerful tool to explore the conformational landscape and dynamic behavior of this compound over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can track the trajectory of each atom, revealing how the molecule moves, flexes, and changes its shape.
These simulations would allow for the exploration of a much wider range of conformations than static DFT calculations. By analyzing the simulation trajectory, a conformational landscape can be constructed, which maps the potential energy of the molecule as a function of its key dihedral angles. This would reveal the most populated conformational states and the energy barriers between them. Such information is crucial for understanding how the molecule might interact with other molecules, such as biological receptors.
Computational Elucidation of Reaction Mechanisms and Transition States
Computational chemistry can be instrumental in elucidating the mechanisms of chemical reactions involving this compound. For example, if this molecule were to undergo a reaction, such as an electrophilic substitution on the aniline ring, computational methods could be used to map out the entire reaction pathway.
This would involve identifying the structures of the reactants, products, and any intermediates. Crucially, the transition state—the highest energy point along the reaction coordinate—would be located and characterized. The energy of the transition state determines the activation energy of the reaction, which is a key factor in determining the reaction rate. By calculating the energies of all species along the reaction pathway, a detailed understanding of the reaction mechanism and its kinetics can be obtained.
Analysis of Intermolecular Interactions in Condensed Phases
In the solid state or in solution (condensed phases), molecules of this compound would interact with each other. Understanding these intermolecular interactions is crucial for predicting the macroscopic properties of the material, such as its crystal structure, melting point, and solubility.
Computational methods can be used to analyze these interactions in detail. For example, if the crystal structure is known, calculations can be performed on a cluster of molecules to quantify the strength of different types of interactions, such as hydrogen bonds (e.g., involving the N-H of the aniline and the O=S of the sulfonyl group), halogen bonds (involving the chlorine atom), and van der Waals forces. Techniques like Quantum Theory of Atoms in Molecules (QTAIM) could be employed to visualize and characterize the bond critical points associated with these interactions, providing a deeper understanding of the forces that hold the molecules together in the condensed phase.
Conclusion and Future Research Directions
Summary of Key Academic Contributions and Research Progress
The aromatic sulfonamide functional group is a cornerstone in medicinal chemistry and materials science. rsc.org Historically, its importance was cemented with the discovery of sulfa drugs, the first class of synthetic antimicrobial agents. rsc.org Today, this moiety is present in a wide array of pharmaceuticals, exhibiting diverse biological activities including anticancer, anti-inflammatory, antiviral, and diuretic properties. researchgate.net
The core structure of (chlorophenyl)sulfonylanilines, to which 3-(4-chlorobenzenesulfonyl)aniline belongs, combines the features of a diaryl sulfone and an aromatic amine. This arrangement is of significant academic interest due to the following:
Bioisosterism: The sulfonamide linkage is a well-known bioisostere of the amide bond. Its similar geometry, coupled with increased metabolic stability and an additional hydrogen bond acceptor, makes it a valuable alternative in drug design. princeton.edu This has led to dramatic improvements in the binding affinity and physicochemical properties of drug candidates. princeton.edu
Synthetic Versatility: Aryl sulfones and sulfonamides are versatile intermediates in organic synthesis. The sulfonyl group can act as a directing group for further functionalization, such as ortho-metalation, allowing for the introduction of additional substituents with high regioselectivity. chemistryviews.org
Material Science Applications: The rigidity and thermal stability conferred by the diaryl sulfone unit are exploited in the creation of high-performance polymers like polyethersulfone (PES) and Udel. wikipedia.org The specific isomeric substitution pattern, as seen in this compound, would be expected to influence the final properties of such polymers.
Research has primarily focused on the synthesis and application of various isomers, particularly the 4-substituted analogs, due to their prevalence in established pharmaceuticals. However, the academic progress in understanding structure-activity relationships (SAR) and developing novel synthetic routes for the broader class provides a solid foundation for exploring less-studied isomers like the 3-amino derivative.
Identification of Unexplored Synthetic Methodologies and Chemical Transformations
The synthesis of diaryl sulfones and sulfonamides has traditionally relied on established but often harsh methods. Recent research has focused on developing milder, more efficient, and regioselective alternatives.
Established Synthetic Methods:
| Method | Description | Limitations |
| Sulfonyl Chloride and Amine Coupling | The most common method involves reacting an aryl sulfonyl chloride with an amine. jsynthchem.com For the target compound, this would involve reacting 4-chlorobenzenesulfonyl chloride with 3-aminoaniline (m-phenylenediamine). | The synthesis of sulfonyl chlorides often requires harsh reagents like chlorosulfonic acid. The low nucleophilicity of some amines can be a challenge. thieme-connect.comgoogle.com |
| Friedel-Crafts Sulfonylation | This involves the reaction of an aromatic compound with a sulfonyl chloride in the presence of a Lewis acid catalyst. | This method can suffer from a lack of regioselectivity and the generation of significant by-products. wikipedia.org |
| Oxidation of Diaryl Sulfides | Diaryl sulfones can be prepared by the oxidation of the corresponding diaryl sulfides. | This requires the prior synthesis of the sulfide (B99878) and the use of strong oxidizing agents. |
Emerging and Unexplored Methodologies:
Significant opportunities lie in the application of modern synthetic techniques to produce compounds like this compound. Many of these newer methods remain underexplored for this specific class of isomers.
Palladium-Catalyzed Cross-Coupling: A convergent three-component approach developed by Willis and colleagues uses a palladium catalyst to couple an aryl lithium species, an aryl halide, and a solid sulfur dioxide surrogate (DABSO). chemistryviews.org This method offers a modular and flexible route to a wide range of diaryl sulfones. chemistryviews.org
Copper-Catalyzed Synthesis: Recent studies have shown that carbon-supported copper nanoparticles can effectively catalyze the reaction between arylboronic acids and arylsulfonyl hydrazides at room temperature to form diaryl sulfones. rsc.org This heterogeneous catalysis approach offers advantages in terms of catalyst recovery and reuse. jsynthchem.com
C-H Bond Functionalization: Direct C-H functionalization is a powerful strategy for creating C-S bonds without the need for pre-functionalized starting materials. researchgate.netresearchgate.net
Palladium-catalyzed C-H arylation can be used to couple weakly coordinating sulfonamides with aryl iodides. researchgate.net
Rhodium-catalyzed C-H carbenoid functionalization offers another route, with the potential for solvent-controlled regioselectivity. researchgate.net
A two-step C-H sulfination sequence via aryl thianthrenium salts provides access to aryl sulfinates, which are versatile precursors to sulfonamides and other sulfonyl-containing molecules. nih.govacs.org
Metal-Free Benzannulation: A base-mediated [3+3] benzannulation strategy has been developed for the metal-free synthesis of highly substituted diaryl sulfones from 1,3-bis(sulfonyl)propenes. rsc.org
Electrochemical Synthesis: Electrochemical methods are emerging as a green alternative for synthesizing sulfonamides. These techniques can avoid the use of toxic aromatic amines and harsh metal catalysts by, for example, hydrogenating halonitro compounds in situ before coupling. nih.gov
Decarboxylative Sulfonylation: A novel strategy allows for the conversion of aromatic carboxylic acids directly into sulfonyl chlorides using copper ligand-to-metal charge transfer (LMCT), which can then be aminated in a one-pot process. princeton.edu This avoids the use of traditional, harsh sulfonation reagents. princeton.edu
Challenges and Opportunities for Future Research in the Field of Aromatic Sulfonamide Chemistry
The field of aromatic sulfonamide chemistry is mature, yet it continues to present significant challenges and exciting opportunities for innovation.
Challenges:
Green Synthesis: Many traditional synthetic routes to sulfonamides rely on stoichiometric, and often harsh, reagents like chlorosulfonic acid and thionyl chloride, which generate toxic by-products. jsynthchem.comgoogle.com A major challenge is the development of more sustainable and environmentally benign catalytic processes.
Functional Group Tolerance: While modern catalytic methods have improved functional group tolerance, the development of robust catalysts that are compatible with a wide range of sensitive functional groups, especially in late-stage functionalization, is an ongoing challenge. acs.org
Low Reactivity of Sulfonamides: The sulfonamide N-H bond is generally less nucleophilic than that of simple amines, which can make direct N-arylation reactions challenging. thieme-connect.com Overcoming this low reactivity is key to expanding the scope of cross-coupling methodologies. thieme-connect.com
Opportunities for Future Research:
Late-Stage Functionalization: Developing methods for the direct conversion of the robust sulfonamide group into other functionalities in complex, drug-like molecules is a major opportunity. chemrxiv.org This would enable the rapid diversification of compound libraries and the exploration of structure-activity relationships without resorting to de novo synthesis. chemrxiv.org
Novel Catalytic Systems: There is vast potential in exploring new catalysts, such as those based on earth-abundant metals, photoredox catalysts, and novel nanoparticle formulations, to achieve more efficient and selective syntheses. rsc.orgprinceton.edu
Flow Chemistry and Mechanochemistry: The application of flow chemistry could enable safer handling of hazardous reagents and intermediates, while mechanochemical synthesis offers a solvent-free or low-solvent alternative to traditional methods. thieme-connect.com
Targeting Specific Isomers: A focused investigation into less-studied isomers like this compound could uncover novel biological activities or materials with unique properties. The development of isomer-specific synthetic routes is a key enabler for this research.
Membrane-Impermeant Drugs: A promising drug design strategy involves adding highly charged or hydrophilic tails to aromatic sulfonamides. nih.gov This can render the molecules membrane-impermeant, allowing for the selective targeting of extracellular or membrane-bound enzymes, such as the tumor-associated carbonic anhydrases. nih.gov
Q & A
What are the typical synthetic routes for 3-(4-chlorobenzenesulfonyl)aniline, and how do reaction conditions influence yield and purity?
Level: Basic
Answer:
The synthesis of this compound typically involves sulfonation and substitution reactions. A common approach is the direct sulfonation of aniline derivatives using chlorobenzenesulfonyl chloride under controlled acidic or basic conditions. For example, nucleophilic aromatic substitution may occur at the para-position of aniline derivatives due to electron-donating amine groups. Key factors affecting yield include:
- Temperature: Elevated temperatures (80–100°C) favor sulfonation but may promote side reactions like oxidation .
- Solvent: Polar aprotic solvents (e.g., DMF) enhance reactivity, while protic solvents (e.g., water) may hydrolyze intermediates .
- Catalysts: Lewis acids like AlCl₃ can direct regioselectivity but complicate purification .
Yield optimization requires balancing these parameters, with purity assessed via HPLC or NMR to detect residual sulfonyl chloride or byproducts .
How can researchers resolve contradictions in reported biological activities of this compound across studies?
Level: Advanced
Answer:
Discrepancies in biological activity (e.g., enzyme inhibition vs. no observed effect) often stem from methodological variability:
- Assay Conditions: Differences in pH, ionic strength, or co-solvents (e.g., DMSO) can alter compound solubility and binding affinity. For instance, DMSO >1% may denature proteins, skewing results .
- Target Specificity: Off-target interactions with unrelated enzymes (e.g., cytochrome P450) may confound data. Use isoform-specific inhibitors or CRISPR-edited cell lines to validate target engagement .
- Structural Analogues: Impurities or degradation products (e.g., hydrolyzed sulfonamides) might contribute to observed activity. LC-MS characterization of batches is critical .
A systematic review of experimental protocols and meta-analysis of dose-response curves can clarify structure-activity relationships .
What spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?
Level: Basic
Answer:
Key techniques include:
- NMR:
- ¹H NMR: Aromatic protons appear as doublets (δ 7.2–8.1 ppm) with coupling constants indicating para-substitution. The amine proton (δ ~5 ppm) may broaden due to exchange .
- ¹³C NMR: Sulfonyl groups deshield adjacent carbons, shifting signals to δ 125–140 ppm .
- IR: Strong S=O stretches at 1150–1350 cm⁻¹ confirm sulfonyl functionality .
- MS: ESI-MS in positive mode shows [M+H]⁺ peaks; fragmentation patterns (e.g., loss of Cl⁻) validate the structure .
Always compare with spectra of analogous compounds (e.g., 4-chloro-3-(trifluoromethyl)aniline) to assign signals accurately .
How can computational modeling guide the design of derivatives of this compound for enhanced bioactivity?
Level: Advanced
Answer:
In silico strategies include:
- Docking Studies: Use software like AutoDock Vina to predict binding modes to target proteins (e.g., kinases). Focus on sulfonyl group interactions with catalytic lysine residues .
- QSAR Models: Train models on datasets of analogues to correlate substituent electronegativity or steric bulk with IC₅₀ values. Chlorine’s electron-withdrawing effect often enhances binding .
- MD Simulations: Assess stability of ligand-protein complexes over 100-ns trajectories. Root-mean-square deviation (RMSD) >2 Å suggests poor target engagement .
Validate predictions with synthetic derivatives and in vitro assays, prioritizing compounds with ΔG < -8 kcal/mol in docking .
What are the challenges in scaling up the synthesis of this compound for preclinical studies?
Level: Advanced
Answer:
Scale-up hurdles include:
- Exothermic Reactions: Sulfonation releases heat, requiring jacketed reactors with precise temperature control to avoid runaway reactions .
- Purification: Column chromatography is impractical at scale. Switch to recrystallization (ethanol/water mixtures) or acid-base extraction to isolate the product .
- Regulatory Compliance: Ensure residual solvents (e.g., DMF) meet ICH Q3C limits. GC-MS headspace analysis is recommended .
Process analytical technology (PAT) tools, like in-line FTIR, enable real-time monitoring of reaction progression and impurities .
How does the sulfonyl group in this compound influence its reactivity compared to non-sulfonated aniline derivatives?
Level: Basic
Answer:
The sulfonyl group:
- Electron-Withdrawing Effect: Deactivates the aromatic ring, making electrophilic substitution (e.g., nitration) slower and requiring harsher conditions (e.g., HNO₃/H₂SO₄ at 50°C) .
- Directing Effects: Meta-directing in electrophilic reactions due to the sulfonyl group’s -I effect. For example, bromination occurs at the 5-position of the aniline ring .
- Hydrolytic Stability: Susceptible to hydrolysis in strong acids/bases, forming sulfonic acids. Stability studies (pH 1–13, 37°C) are advised for storage recommendations .
Comparative TLC or HPLC with non-sulfonated analogues (e.g., 4-chloroaniline) highlights these differences .
What strategies can mitigate toxicity concerns during in vivo studies of this compound?
Level: Advanced
Answer:
- Metabolite Screening: Use liver microsomes or hepatocytes to identify toxic metabolites (e.g., hydroxylamines). Block problematic pathways via deuteration or fluorination .
- Prodrug Design: Mask the amine with acetyl groups, cleaved in vivo by esterases, reducing acute toxicity .
- Dosing Regimens: Optimize using allometric scaling (e.g., mg/kg based on body surface area) and staggered administration to avoid CYP450 saturation .
Preclinical safety assessments should include histopathology (e.g., liver/kidney sections) and biomarker monitoring (e.g., ALT/AST levels) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
